

Application Notes and Protocols for Surface FLT3 Protein Detection by Flow Cytometry

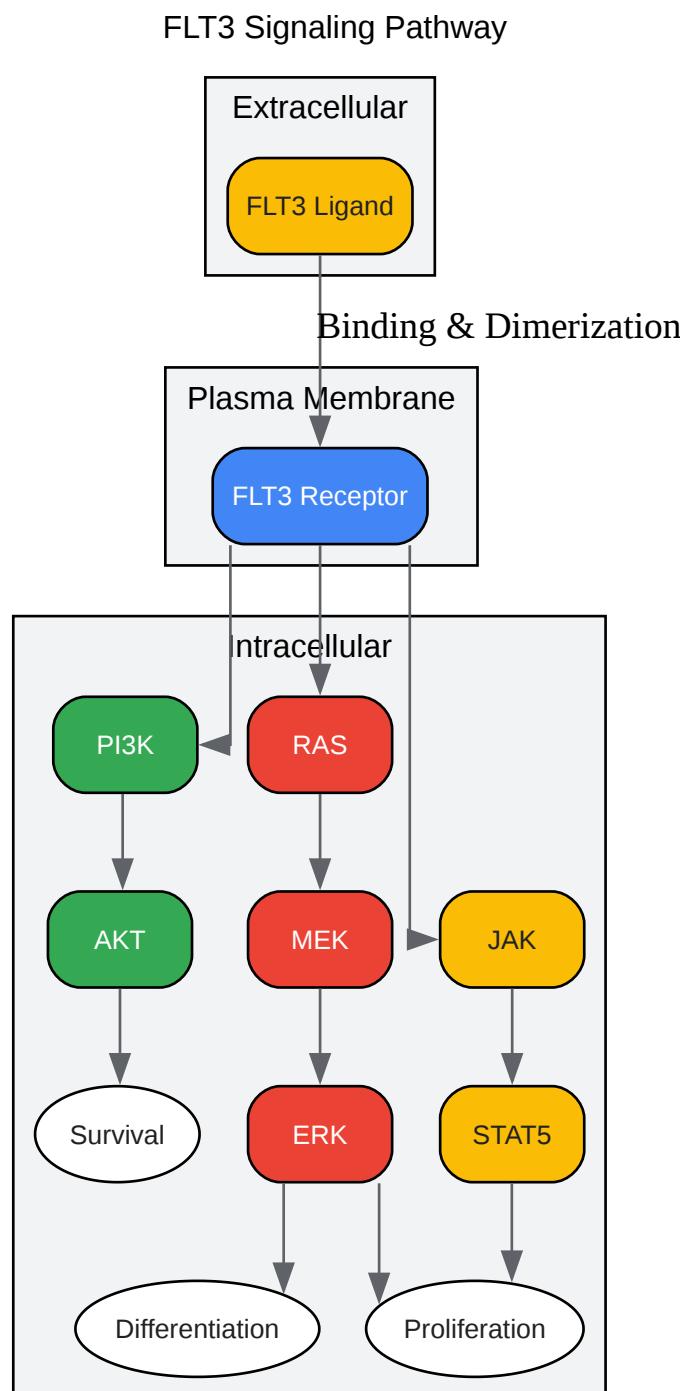
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flths*

Cat. No.: *B1239205*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3), a member of the class III receptor tyrosine kinase family, is a critical regulator of hematopoiesis, primarily expressed on hematopoietic stem and progenitor cells.^{[1][2]} Overexpression or activating mutations of FLT3 are strongly associated with poor prognosis in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).^{[3][4]} Consequently, the accurate detection and quantification of surface FLT3 protein on leukemia cells have become paramount for patient stratification, prognostic evaluation, and monitoring response to targeted therapies. Flow cytometry offers a rapid, sensitive, and quantitative method for analyzing surface FLT3 expression at the single-cell level.^{[3][4][5]} This document provides a detailed protocol for the detection of surface FLT3 protein using flow cytometry, intended to guide researchers in establishing a robust and reproducible assay.

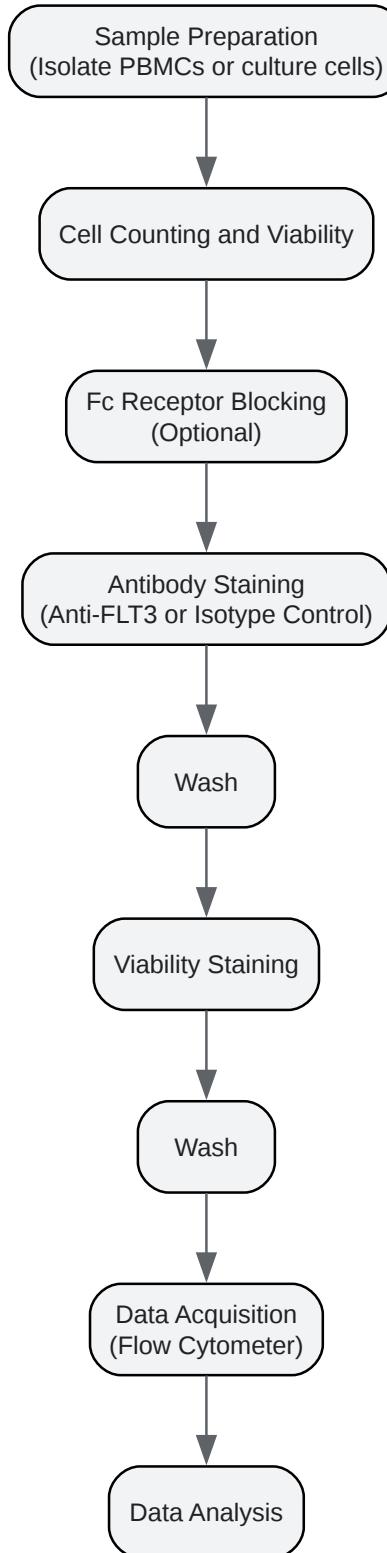
FLT3 Signaling Pathway

FLT3 signaling is initiated by the binding of its ligand (FLT3L), which leads to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain.^[1] This activation triggers several downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.^{[6][7][8][9]} In certain leukemias, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to constitutive, ligand-independent activation of the receptor and its downstream pathways, driving uncontrolled cell growth.^{[6][7]}

[Click to download full resolution via product page](#)

Caption: Overview of the FLT3 signaling pathway.

Experimental Protocol: Surface FLT3 Staining


This protocol outlines the steps for staining surface FLT3 on hematopoietic cells for flow cytometric analysis.

Materials and Reagents

- Cells: Patient bone marrow or peripheral blood mononuclear cells (PBMCs), or cell lines (e.g., EoL-1 as a positive control, K562 as a negative control).[3][4]
- Antibodies:
 - Fluorochrome-conjugated anti-human FLT3 (CD135) antibody.
 - Fluorochrome-conjugated isotype control antibody.
- Buffers and Solutions:
 - Phosphate-Buffered Saline (PBS), pH 7.4.
 - Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% Sodium Azide).[10]
 - Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH4Cl).[4]
 - Fc Receptor Blocking Reagent (optional, to reduce non-specific binding).[10]
 - Viability Dye (e.g., 7-AAD, Propidium Iodide).
- Equipment:
 - Flow cytometer.
 - Vortex mixer.
 - Centrifuge.
 - Micropipettes.
 - Flow cytometry tubes.

Experimental Workflow Diagram

Flow Cytometry Workflow for Surface FLT3 Detection

[Click to download full resolution via product page](#)

Caption: Experimental workflow for surface FLT3 detection.

Step-by-Step Staining Protocol

- Sample Preparation:
 - For patient samples (bone marrow or peripheral blood), perform RBC lysis using an appropriate lysis buffer for 8-10 minutes at room temperature.[4] Wash the remaining cells three times with PBS by centrifuging at 300-400 x g for 5 minutes.[4][11]
 - For cell lines, harvest cells from culture and wash three times with Flow Cytometry Staining Buffer.[11]
 - Resuspend the cell pellet in cold Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1×10^6 cells/mL.[10]
- Fc Receptor Blocking (Optional but Recommended):
 - To minimize non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature, following the manufacturer's instructions. [10][11]
- Antibody Staining:
 - Aliquot 100 μ L of the cell suspension (containing approximately 1×10^5 to 5×10^5 cells) into flow cytometry tubes.[4]
 - Add the predetermined optimal concentration of the fluorochrome-conjugated anti-FLT3 antibody to the sample tubes.
 - In a separate tube, add the corresponding fluorochrome-conjugated isotype control antibody at the same concentration as the primary antibody. This will serve as a negative control for gating.
 - Vortex gently and incubate for 30-45 minutes at 4°C in the dark.[4][11]
- Washing:
 - After incubation, wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes and discard the

supernatant.[10][11]

- **Viability Staining:**

- Resuspend the cell pellet in 100 μ L of Flow Cytometry Staining Buffer.
- Add a viability dye according to the manufacturer's protocol to distinguish live from dead cells. Dead cells can non-specifically bind antibodies, leading to false-positive results.[12]

- **Final Resuspension and Acquisition:**

- Resuspend the cells in 200-500 μ L of Flow Cytometry Staining Buffer.[10][11]
- Acquire the samples on a flow cytometer as soon as possible.

Data Presentation and Analysis

Quantitative data from the optimization of the staining protocol should be clearly structured for easy comparison.

Parameter	Recommended Range/Value	Reference
Cell Number per Test	$1 \times 10^5 - 5 \times 10^5$ cells	[4]
Staining Volume	100 μ L	[4]
Antibody Concentration	Titrate for optimal signal-to-noise ratio (typically 0.5-2.0 μ g per 100 μ L)	[4]
Incubation Time	30 - 45 minutes	[4]
Incubation Temperature	4°C (on ice)	General Practice
Washing Steps	2-3 times with Flow Cytometry Staining Buffer	[10][11]

Data Analysis:

- Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) properties.
- Exclude dead cells by gating on the viability dye-negative population.
- Use the isotype control to set the gate for positive FLT3 expression.
- Quantify the percentage of FLT3-positive cells and the mean fluorescence intensity (MFI) in the sample.

Controls in FLT3 Flow Cytometry

Proper controls are essential for accurate and reproducible results.

- Unstained Control: Cells that have not been treated with any fluorochrome-conjugated antibodies. This control is used to assess autofluorescence.
- Isotype Control: Cells stained with a non-specific antibody of the same isotype and fluorochrome as the primary anti-FLT3 antibody. This control helps to determine the level of non-specific binding.
- Positive Control Cells: A cell line known to express high levels of surface FLT3, such as EoL-1.[3][4]
- Negative Control Cells: A cell line with no or very low FLT3 expression, such as K562.[4][13]
- Viability Control: Use of a viability dye is crucial to exclude dead cells, which can non-specifically bind antibodies and lead to false-positive signals.[12]

By following this detailed protocol and incorporating the appropriate controls, researchers can reliably detect and quantify surface FLT3 expression, contributing to a better understanding of its role in leukemia and aiding in the development of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Selective Expression of Flt3 within the Mouse Hematopoietic Stem Cell Compartment [mdpi.com]
- 3. FLT3, a prognostic biomarker for acute myeloid leukemia (AML): Quantitative monitoring with a simple anti-FLT3 interaction and flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLT3, a prognostic biomarker for acute myeloid leukemia (AML): Quantitative monitoring with a simple anti-FLT3 interaction and flow cytometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 12. Flow Cytometry Sample Preparation: Best Practices | KCAS Bio [kcasbio.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Surface FLT3 Protein Detection by Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1239205#flow-cytometry-protocol-for-surface-flt3-protein-detection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com